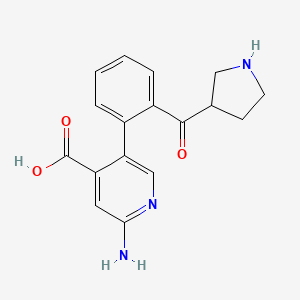
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate is a chiral fluorinated pyrrolidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the chiral centers make it a valuable building block for the synthesis of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The chiral centers contribute to the compound’s specificity and selectivity in biological interactions.
Comparación Con Compuestos Similares
- (2R,3S)-Methyl 3-chloro-5-oxopyrrolidine-2-carboxylate
- (2R,3S)-Methyl 3-bromo-5-oxopyrrolidine-2-carboxylate
- (2R,3S)-Methyl 3-iodo-5-oxopyrrolidine-2-carboxylate
Comparison:
- Fluorine vs. Halogens: The fluorine atom in (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate provides unique properties such as increased metabolic stability and enhanced binding affinity compared to other halogens like chlorine, bromine, or iodine.
- Chirality: The specific (2R,3S) configuration contributes to its unique biological activity and selectivity compared to other stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H8FNO3 |
|---|---|
Peso molecular |
161.13 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H8FNO3/c1-11-6(10)5-3(7)2-4(9)8-5/h3,5H,2H2,1H3,(H,8,9)/t3-,5-/m0/s1 |
Clave InChI |
PARZYDSWERTYBB-UCORVYFPSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H](CC(=O)N1)F |
SMILES canónico |
COC(=O)C1C(CC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


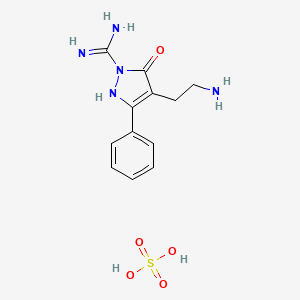
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)



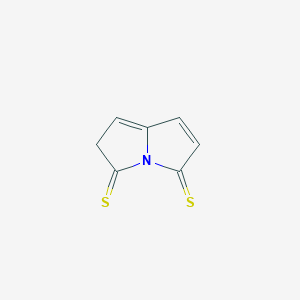
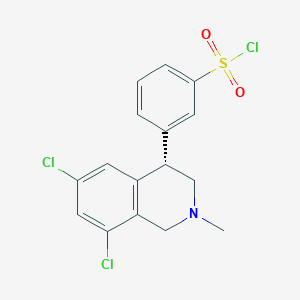
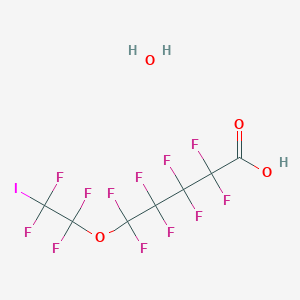

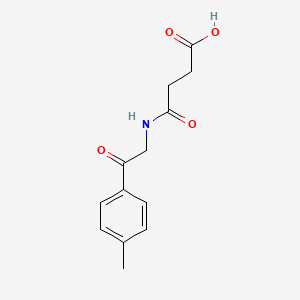
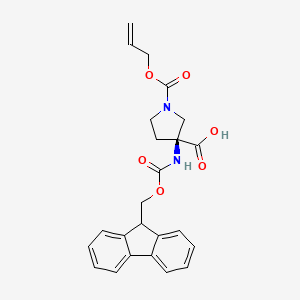
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
